REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:16]1([CH:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CS(C)=O.CO>[C:16]1([CH:22]2[CH2:23][CH2:24][N:25]([C:2]3[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:10])=[O:9])=[CH:4][CH:3]=3)[CH2:26][CH2:27]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.0895 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
0.618 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1CCNCC1
|
Name
|
|
Quantity
|
0.109 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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was placed in a hot sand bath
|
Type
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CUSTOM
|
Details
|
(115° C.)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
WASH
|
Details
|
The aqueous layer was washed with additional ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
rotary evaporated
|
Type
|
CUSTOM
|
Details
|
to give a glass
|
Type
|
ADDITION
|
Details
|
silica gel was added (4.2 g, 230-400 mesh)
|
Type
|
CUSTOM
|
Details
|
the mixture was rotary evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The resulting powder was poured onto a column of silica gel (14 g, 230-400 mesh)
|
Type
|
WASH
|
Details
|
eluted with a mixture of hexanes-ethyl acetate-acetic acid (15:15:1, 11×15 mL)
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol-water (1:1)
|
Type
|
FILTRATION
|
Details
|
after a hot filtration
|
Reaction Time |
21 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CCN(CC1)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |